7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride
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Overview
Description
7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Mechanism of Action
Target of Action
Similar compounds with indole and pyrrolopyrazine scaffolds have been known to interact with various cellular targets, including cancer cells and microbes .
Mode of Action
Compounds with similar structures have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Similar compounds have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been shown to exhibit significant antiproliferative activities against certain types of cells .
Action Environment
Such factors can significantly impact the biological activity and therapeutic potential of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Introduction of the Spiro Linkage: The spiro linkage is introduced by reacting the benzoxazepine intermediate with a cyclobutane derivative under specific conditions.
Bromination: The final step involves the bromination of the spiro compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-2’,3’-dihydro-1H,3H-spiro[benzo[4,5]imidazo[2,1-c][1,4]oxazine-4,1’-indene]
- Indole Derivatives : Compounds with similar spiro structures and biological activities.
Uniqueness
7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride is unique due to its specific spiro linkage and bromine substitution, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
7-bromospiro[4,5-dihydro-3H-1,4-benzoxazepine-2,1'-cyclobutane];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-10-2-3-11-9(6-10)7-14-8-12(15-11)4-1-5-12;/h2-3,6,14H,1,4-5,7-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERRRJAIOBIHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3=C(O2)C=CC(=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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